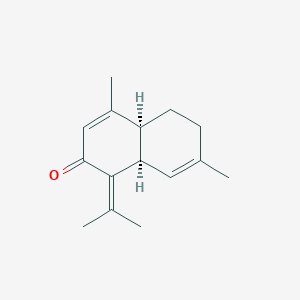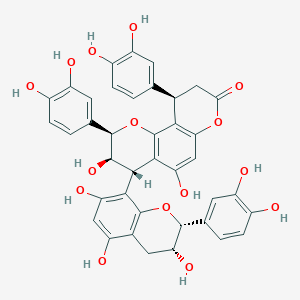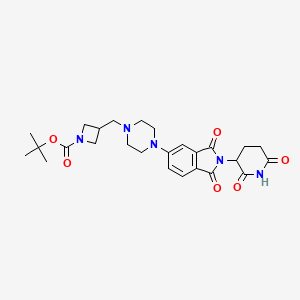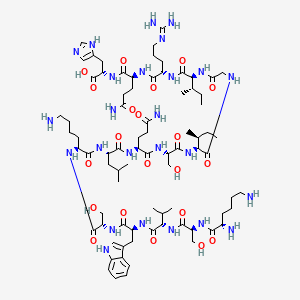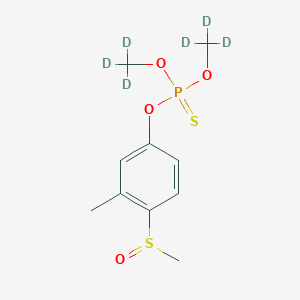
Sulfo-Cy7.5 DBCO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfo-Cy7.5 DBCO is a dye derivative of Cyanine 7.5, bearing a dibenzocyclooctyne (DBCO) group. The sulfonate ion increases the water solubility of the compound, making it suitable for use in aqueous solutions. This compound is widely used in scientific research for its ability to bind to biomolecules such as proteins and antibodies, allowing researchers to track their location and dynamic changes in biological samples .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy7.5 DBCO involves the conjugation of Cyanine 7.5 with a DBCO group. The sulfonate groups are introduced to enhance water solubility. The reaction typically involves the following steps:
Activation of Cyanine 7.5: Cyanine 7.5 is activated using a suitable activating agent.
Conjugation with DBCO: The activated Cyanine 7.5 is then reacted with a DBCO derivative under controlled conditions to form this compound.
The reaction conditions often include the use of organic solvents and specific temperature and pH conditions to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Cyanine 7.5 and DBCO derivatives are synthesized and purified.
Conjugation and Purification: The conjugation reaction is carried out in large reactors, followed by purification steps such as chromatography to obtain high-purity this compound
化学反应分析
Types of Reactions
Sulfo-Cy7.5 DBCO primarily undergoes click chemistry reactions, particularly strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This reaction is copper-free and highly efficient, making it suitable for bioconjugation applications .
Common Reagents and Conditions
Reagents: Azide-containing biomolecules, organic solvents.
Conditions: Mild temperatures, neutral pH, and aqueous or organic solvents.
Major Products
The major product of the reaction between this compound and azide-containing biomolecules is a stable triazole linkage, which is used for labeling and tracking biomolecules in various biological assays .
科学研究应用
Sulfo-Cy7.5 DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of proteins, antibodies, and other biomolecules in live cells and tissues.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical tools .
作用机制
Sulfo-Cy7.5 DBCO exerts its effects through the formation of stable triazole linkages with azide-containing biomolecules. The DBCO group undergoes a strain-promoted cycloaddition reaction with azides, forming a covalent bond. This reaction is highly specific and efficient, allowing for precise labeling and tracking of biomolecules. The sulfonate groups enhance the water solubility of the compound, making it suitable for use in aqueous environments .
相似化合物的比较
Similar Compounds
Sulfo-Cy7 DBCO: A water-soluble near-infrared dye with similar spectral properties to Cyanine 7.
Sulfo-Cy5 DBCO: Another water-soluble dye derivative used for similar applications.
Tetra-sulfo-Cy7 DBCO: A bright and photostable near-infrared probe with similar applications .
Uniqueness
Sulfo-Cy7.5 DBCO stands out due to its enhanced water solubility and efficient bioconjugation properties. The presence of sulfonate groups and the DBCO moiety makes it highly suitable for aqueous bioconjugation reactions, providing researchers with a reliable tool for labeling and tracking biomolecules in various biological assays .
属性
分子式 |
C61H57K3N4O14S4 |
|---|---|
分子量 |
1315.7 g/mol |
IUPAC 名称 |
tripotassium;(2E)-2-[(2E,4E,6E)-7-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C61H60N4O14S4.3K/c1-6-63-50-30-28-45-47(35-43(80(68,69)70)37-52(45)82(74,75)76)58(50)60(2,3)54(63)23-11-8-7-9-12-24-55-61(4,5)59-48-36-44(81(71,72)73)38-53(83(77,78)79)46(48)29-31-51(59)64(55)34-18-10-13-25-56(66)62-33-32-57(67)65-39-42-21-15-14-19-40(42)26-27-41-20-16-17-22-49(41)65;;;/h7-9,11-12,14-17,19-24,28-31,35-38H,6,10,13,18,25,32-34,39H2,1-5H3,(H4-,62,66,68,69,70,71,72,73,74,75,76,77,78,79);;;/q;3*+1/p-3 |
InChI 键 |
GYGJWGVRHJCBST-UHFFFAOYSA-K |
手性 SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C.[K+].[K+].[K+] |
规范 SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C.[K+].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



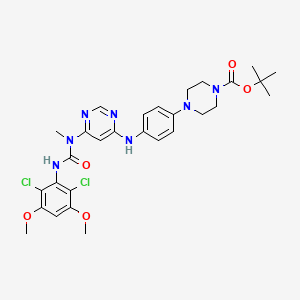
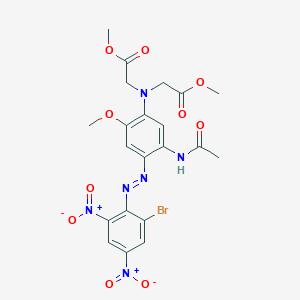
![2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid](/img/structure/B12379936.png)
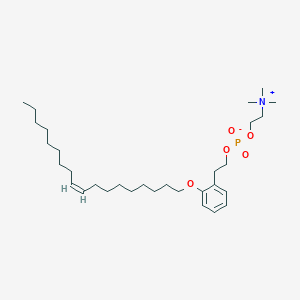
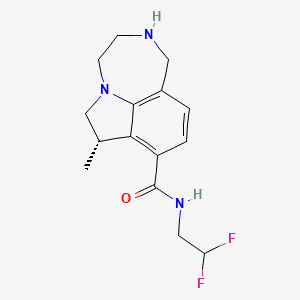
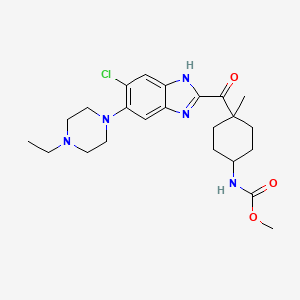
![1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate](/img/structure/B12379963.png)
